molecular formula C25H29N3O2 B4120994 (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol

(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol

Cat. No. B4120994
M. Wt: 403.5 g/mol
InChI Key: KXEHVKAOTUNXMP-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 1,2,4-oxadiazole ring and a piperidine ring. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the presence of the 1,2,4-oxadiazole and piperidine rings. These rings could potentially form hydrogen bond interactions with other molecules, influencing the compound’s overall behavior .


Chemical Reactions Analysis

Piperidines and oxadiazoles can undergo a variety of chemical reactions. For instance, piperidines can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Oxadiazoles can also participate in a variety of reactions due to their unique biochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-oxadiazole and piperidine rings could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Oxadiazole derivatives have shown various antimicrobial activities, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As a general rule, care should be taken when handling any chemical compound. Proper personal protective equipment should be used, and safety data sheets should be consulted .

Future Directions

The future directions in the research of such compounds could involve the synthesis of new derivatives with improved properties, the exploration of their biological activities, and their potential applications in the pharmaceutical industry .

properties

IUPAC Name

[1-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c29-25(20-7-3-1-4-8-20,21-9-5-2-6-10-21)22-13-15-28(16-14-22)18-24-26-23(27-30-24)17-19-11-12-19/h1-10,19,22,29H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHVKAOTUNXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CN3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol
Reactant of Route 2
(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol

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